4-Iodo-2-phenylpyrazole-3-carbaldehyde
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Overview
Description
4-Iodo-2-phenylpyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. The presence of an iodine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-phenylpyrazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with aldehydes in the presence of molecular iodine. For example, the reaction of an aromatic aldehyde with hydrazine derivatives in the presence of iodine can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-phenylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 4-Iodo-2-phenylpyrazole-3-carboxylic acid.
Reduction: 4-Iodo-2-phenylpyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-2-phenylpyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 4-Iodo-2-phenylpyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-phenylpyrazole-3-carbaldehyde: Similar structure with a bromine atom instead of iodine.
4-Chloro-2-phenylpyrazole-3-carbaldehyde: Similar structure with a chlorine atom instead of iodine.
4-Fluoro-2-phenylpyrazole-3-carbaldehyde: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-Iodo-2-phenylpyrazole-3-carbaldehyde imparts unique reactivity and properties compared to its halogenated counterparts. Iodine is a larger atom with different electronic properties, which can influence the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
4-iodo-2-phenylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYZYALWABUEAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)I)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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